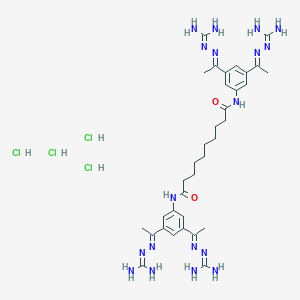

Semapimod (tetrahydrochloride)

Vue d'ensemble

Description

Streptomyces parvullus. Il est principalement utilisé comme médicament de chimiothérapie pour traiter divers types de cancer, notamment le tumeur de Wilms, le rhabdomyosarcome, le sarcome d’Ewing, la tumeur trophoblastique, le cancer des testicules et certains types de cancer de l’ovaire . L’actinomycine D est connue pour sa capacité à se lier à l’ADN et à inhiber la synthèse de l’ARN, ce qui en fait un agent cytotoxique puissant .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’actinomycine D est généralement isolée du bouillon de fermentation de Streptomyces parvullus. La production implique la culture de la bactérie dans des conditions spécifiques pour optimiser le rendement du composé. Le processus de fermentation est effectué dans un milieu contenant du glucose, de la peptone et de l’extrait de levure, le pH étant maintenu autour de 7,0 . Le composé est ensuite extrait à l’aide de solvants organiques et purifié par des techniques de chromatographie .

Méthodes de production industrielle : La production industrielle de l’actinomycine D implique une fermentation à grande échelle utilisant des bioréacteurs. Les conditions de fermentation sont soigneusement contrôlées pour maximiser le rendement. Après fermentation, le bouillon est soumis à des processus d’extraction et de purification pour obtenir de l’actinomycine D de haute pureté. Le composé purifié est ensuite lyophilisé et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : L’actinomycine D subit diverses réactions chimiques, notamment :

Oxydation : L’actinomycine D peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier la structure du chromophore de l’actinomycine D, affectant son affinité de liaison à l’ADN.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Agents de substitution : Divers agents alkylants, halogènes.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’actinomycine avec des structures de chromophore modifiées et des activités biologiques modifiées .

4. Applications de la recherche scientifique

L’actinomycine D a un large éventail d’applications de recherche scientifique, notamment :

Médecine : Largement utilisé en chimiothérapie pour traiter divers cancers.

Industrie : Utilisé dans la production d’autres antibiotiques et comme étalon de référence dans les processus de contrôle qualité.

Applications De Recherche Scientifique

Actinomycin D has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study DNA-binding properties and the effects of DNA intercalation on molecular structures.

Medicine: Widely used in chemotherapy to treat various cancers.

Mécanisme D'action

L’actinomycine D exerce ses effets en se liant à l’ADN au niveau du complexe d’initiation de la transcription. Elle s’intercale entre les paires de bases guanine-cytosine de l’ADN, formant un complexe stable qui empêche l’élongation des chaînes d’ARN par l’ARN polymérase . Cette inhibition de la synthèse de l’ARN entraîne une diminution de la synthèse des protéines, ce qui entraîne finalement la mort cellulaire. Les principales cibles moléculaires de l’actinomycine D sont les enzymes de l’ADN et de l’ARN polymérase .

Composés similaires :

- Actinomycine X1

- Actinomycine X2

- Actinomycine X0β

- Échinomycine

Comparaison : L’actinomycine D est unique parmi ses analogues en raison de son affinité de liaison spécifique à l’ADN et de son inhibition puissante de la synthèse de l’ARN. Alors que d’autres actinomycines, telles que l’actinomycine X1 et X2, présentent également des propriétés de liaison à l’ADN, l’actinomycine D est particulièrement efficace pour former des complexes d’ADN stables et inhiber la transcription . L’échinomycine, un autre composé similaire, se lie également à l’ADN, mais son mécanisme d’action est différent, ciblant principalement les voies du facteur d’hypoxie inductible 1 (HIF-1) .

La structure unique de l’actinomycine D et ses puissants effets cytotoxiques en font un composé précieux à la fois en recherche et en clinique.

Comparaison Avec Des Composés Similaires

- Actinomycin X1

- Actinomycin X2

- Actinomycin X0β

- Echinomycin

Comparison: Actinomycin D is unique among its analogs due to its specific binding affinity to DNA and its potent inhibition of RNA synthesis. While other actinomycins, such as actinomycin X1 and X2, also exhibit DNA-binding properties, actinomycin D is particularly effective in forming stable DNA complexes and inhibiting transcription . Echinomycin, another similar compound, also binds to DNA but has a different mechanism of action, primarily targeting hypoxia-inducible factor-1 (HIF-1) pathways .

Actinomycin D’s unique structure and potent cytotoxic effects make it a valuable compound in both research and clinical settings.

Propriétés

Numéro CAS |

164301-51-3 |

|---|---|

Formule moléculaire |

C34H56Cl4N18O2 |

Poids moléculaire |

890.7 g/mol |

Nom IUPAC |

N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |

InChI |

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19-,46-20-,47-21-,48-22-;;;; |

Clé InChI |

MAHASPGBAIQZLY-MTJUHGJCSA-N |

SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

SMILES isomérique |

C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C.Cl.Cl.Cl.Cl |

SMILES canonique |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

Synonymes |

CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |

Origine du produit |

United States |

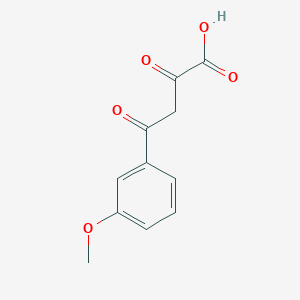

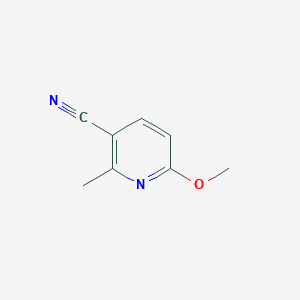

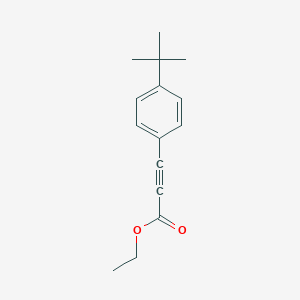

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Semapimod hydrochloride?

A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.

Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?

A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.

Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?

A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.

Q4: What are the limitations of the current research on Semapimod hydrochloride?

A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)

![(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B10796.png)

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)